Product packaging for 3,4-Dihydroxydihydrofuran-2(3H)-one(Cat. No.:)

3,4-Dihydroxydihydrofuran-2(3H)-one

Cat. No.: B12311715
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-UHFFFAOYSA-N
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Description

3,4-Dihydroxydihydrofuran-2(3H)-one (CAS 21730-93-8), also known as L-Threonolactone, is a chiral dihydrofuranone derivative of significant interest in organic and medicinal chemistry research. This compound serves as a valuable synthon and platform molecule for the synthesis of complex, functionalized derivatives, particularly nitrogen-containing heterocycles . The presence of multiple reactive centers, including the lactone carbonyl and hydroxyl groups, allows it to undergo various transformations and intramolecular rearrangements, enabling researchers to create diverse libraries of annelated poly-N-heterocycles . Researchers utilize this furanone derivative as a key starting material to build molecular complexity. Its framework is instrumental in developing novel compounds for biological screening, including those with potential antioxidant, antimicrobial, and antiviral activities . As a class, furan-2(3H)-one derivatives are recognized as essential components in natural products and are readily converted into a wide range of heterocycles with different heteroatom patterns . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and note that this compound has associated hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4 B12311715 3,4-Dihydroxydihydrofuran-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxyoxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemistry and Conformational Analysis of 3,4 Dihydroxydihydrofuran 2 3h One

Chirality and Stereogenic Centers within the Dihydrofuranone Ring

The core of 3,4-Dihydroxydihydrofuran-2(3H)-one's stereochemical complexity lies within its dihydrofuranone ring. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms. youtube.comlibretexts.org In the case of this molecule, both the C3 and C4 carbon atoms are stereogenic centers. khanacademy.orgyoutube.com Each of these carbons is tetrahedral (sp3-hybridized) and is bonded to four distinct substituents: a hydroxyl group, a hydrogen atom, and two different carbon atoms within the ring. libretexts.orgyoutube.com

The presence of these two chiral centers means that the molecule can exist in multiple stereoisomeric forms. The total number of possible stereoisomers for a molecule with 'n' chiral centers is generally 2^n. youtube.comyoutube.com Therefore, for this compound, with its two stereogenic centers, a total of 2^2 = 4 stereoisomers are possible. youtube.comopenstax.org

Diastereomeric and Enantiomeric Forms: (3R,4R), (3R,4S), (3S,4S)

The four possible stereoisomers of this compound can be classified into pairs of enantiomers and diastereomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. openstax.orgmasterorganicchemistry.comyoutube.com

The specific configurations at the C3 and C4 stereocenters are designated using the Cahn-Ingold-Prelog (R/S) priority rules. This leads to the following stereoisomers:

(3R,4R)-3,4-Dihydroxydihydrofuran-2(3H)-one and (3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one are a pair of enantiomers. They are mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light. saskoer.ca

(3R,4S)-3,4-Dihydroxydihydrofuran-2(3H)-one and (3S,4R)-3,4-Dihydroxydihydrofuran-2(3H)-one are another pair of enantiomers.

The relationship between any stereoisomer from the first pair and any from the second pair is diastereomeric. For instance, (3R,4R) and (3R,4S) are diastereomers because they have the same configuration at C3 but opposite configurations at C4. masterorganicchemistry.comlibretexts.org Diastereomers have different physical and chemical properties. saskoer.ca

Stereoisomer Relationship to (3R,4R)
(3S,4S)-3,4-Dihydroxydihydrofuran-2(3H)-oneEnantiomer
(3R,4S)-3,4-Dihydroxydihydrofuran-2(3H)-oneDiastereomer
(3S,4R)-3,4-Dihydroxydihydrofuran-2(3H)-oneDiastereomer

Influence of Substituents on Stereochemical Configuration

The stereochemical outcome of reactions involving the dihydrofuranone ring can be significantly influenced by the presence of substituents, not only directly on the ring but also at more distant positions.

Analysis of Remote Chiral Centers in Extended Lactones (e.g., at C-5)

When the this compound core is part of a larger, more complex molecule, such as an extended lactone with a substituent at the C-5 position, the chirality of this remote center can exert a profound influence on the stereochemistry of the diol unit. This phenomenon, known as stereochemical communication, can dictate the facial selectivity of reactions at the C3 and C4 positions. nih.gov For example, in the synthesis of such extended lactones, the existing stereocenter at C-5 can direct the approach of reagents, leading to a preferential formation of one diastereomer over the others. This is a key principle in asymmetric synthesis, where a pre-existing chiral element is used to control the creation of new stereocenters.

Intramolecular Interactions and Conformational Preferences

The three-dimensional shape, or conformation, of the this compound ring is not static. It can adopt various puckered conformations, and the preference for a particular conformation is heavily influenced by intramolecular interactions.

Role of Intramolecular Hydrogen Bonding in Stereochemical Outcome

A crucial factor governing the conformational preferences and, consequently, the stereochemical outcome of reactions is the potential for intramolecular hydrogen bonding. fiveable.melibretexts.orglibretexts.org A hydrogen bond can form between the hydroxyl group at C3 or C4 (the hydrogen bond donor) and the carbonyl oxygen of the lactone or the oxygen atom of the other hydroxyl group (the hydrogen bond acceptors). libretexts.orglibretexts.org

This intramolecular hydrogen bonding can lock the molecule into a more rigid conformation. fiveable.me For instance, a hydrogen bond between the C4-hydroxyl group and the carbonyl oxygen can influence the orientation of the substituents at C3 and C4, thereby directing the approach of an incoming reagent to a specific face of the molecule. This can lead to a high degree of stereoselectivity in reactions such as reductions, alkylations, or glycosylations. The stability gained from these intramolecular interactions can lower the activation energy for the formation of a particular stereoisomer, making it the major product. fiveable.me

Interaction Potential Effect
C4-OH to C=OCan influence the puckering of the furanose ring and the orientation of the C3-OH group.
C3-OH to C4-OHCan create a more rigid diol system, affecting its reactivity.
C3-OH to C=OMay also contribute to conformational rigidity.

Stereochemical Control Strategies in Synthetic Approaches

The synthesis of a specific stereoisomer of this compound requires careful planning and the use of stereocontrolled synthetic strategies. Several approaches have been developed to achieve this goal.

One common strategy is to start from a chiral precursor, often a carbohydrate, where the stereochemistry at the desired centers is already established. This is known as a chiral pool synthesis. For example, derivatives of D- or L-erythrose or threose can be used to synthesize the corresponding stereoisomers of the target lactone.

Another powerful approach is substrate-controlled synthesis, where the stereocenters are introduced sequentially, and the stereochemistry of the first center directs the formation of the second. This often relies on the conformational biases discussed earlier, including the directing effects of intramolecular hydrogen bonding.

Furthermore, catalyst-controlled asymmetric synthesis provides an elegant way to produce enantiomerically pure or enriched products. Chiral catalysts can differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other. For instance, asymmetric dihydroxylation reactions can be employed to introduce the two hydroxyl groups with a high degree of stereocontrol.

Synthetic Methodologies for 3,4 Dihydroxydihydrofuran 2 3h One and Its Derivatives

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of 3,4-Dihydroxydihydrofuran-2(3H)-one is paramount, as the biological activity of such molecules is often dependent on their three-dimensional structure. Chemists employ two primary strategies to achieve this stereoselectivity.

Chiral Pool Strategy Utilizing Carbohydrate Precursors

Chiral pool synthesis is a highly effective method for preparing optically active compounds by using readily available, enantiopure natural products as starting materials. elsevierpure.com Carbohydrates, with their abundant and well-defined stereocenters, represent a premier section of the chiral pool for this purpose. elsevierpure.comscripps.edu The synthesis of this compound from carbohydrates involves a sequence of regio- and stereoselective transformations. elsevierpure.com

The initial step in transforming a carbohydrate into the target γ-lactone is the selective oxidation of the sugar. This process can be challenging due to the multiple hydroxyl groups present in a sugar molecule. However, modern catalytic systems have enabled highly selective oxidations.

For instance, gold nanocatalysts under an oxygen atmosphere have been shown to efficiently and selectively oxidize free sugars to their corresponding lactones under mild conditions. acs.org This method can quantitatively convert galactose into 1,4-galactonolactone at room temperature. acs.org Depending on the specific sugar and reaction conditions, a mixture of 1,4- and 1,5-lactones may be formed. acs.org

Another approach involves the use of enzymes. A laccase from Trametes pubescens, in conjunction with the chemical mediator TEMPO, can catalyze the regioselective oxidation of primary hydroxyl groups in sugar derivatives to form glycopyranosiduronates. rsc.org Transition metal catalysts, such as Shvo's hydrogen-transfer catalyst, have also been investigated for the selective oxidation of unprotected sugars to δ-lactones. researchgate.net

A sustainable, catalyst- and additive-free method for the synthesis of 2-deoxy lactones involves the regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones. acs.orgnih.gov This photochemical process can be a key step in modifying sugar lactones to achieve the desired substitution pattern.

Table 1: Examples of Selective Oxidation of Sugar Derivatives

Starting Material Catalyst/Reagent Product Key Findings Reference
Galactose Gold nanocatalyst, O₂ 1,4-Galactonolactone Quantitative and selective conversion at room temperature. acs.org
Phenyl β-D-glucopyranoside Laccase, TEMPO Phenyl β-D-glycopyranosiduronates Regioselective oxidation of the primary hydroxyl group. rsc.org
Unprotected sugars Shvo's catalyst δ-Lactones Selective oxidation to six-membered lactones. researchgate.net

Once a suitable sugar acid or its derivative is obtained, the next crucial step is the formation of the γ-lactone ring through intramolecular cyclization. This reaction involves the nucleophilic attack of a hydroxyl group onto the carbonyl carbon of the carboxylic acid or ester. youtube.com

The cyclization of a hydroxy acid to a lactone is often an equilibrium process. The formation of five-membered (γ) and six-membered (δ) rings is generally favored. The process typically involves the intramolecular reaction of a hydroxyl group with a carboxylic acid group within the same molecule, leading to ring closure and the expulsion of a water molecule to form the cyclic ester. youtube.com For example, a delta-hydroxy acid can be cyclized to a delta-lactone, where the lone pair of electrons on the hydroxyl group's oxygen attacks the carbonyl carbon of the carboxylic acid. youtube.com The conversion between the linear and cyclic forms is a fundamental process in carbohydrate chemistry. youtube.comyoutube.com

De Novo Asymmetric Synthesis

De novo asymmetric synthesis builds chiral molecules from simple, achiral starting materials, offering flexibility and access to a wider range of structures than chiral pool synthesis. nih.govnih.gov This approach relies on the use of chiral catalysts or reagents to introduce stereocenters in a controlled manner.

One strategy for the de novo synthesis of polyhydroxylated compounds like this compound involves the iterative dihydroxylation of polyenes. The synthesis of polyols can be achieved through the oxidation of hydrocarbon frameworks, installing oxygen functionality directly onto C-H and C=C bonds. nih.gov This approach can avoid complex functional group manipulations. nih.gov For instance, the synthesis of polyols can be achieved through epoxidation and hydroxylation reactions of unsaturated compounds. atlantis-press.com The directed dihydroxylation of poly(cyclooctadienol) has been used to create densely-hydroxylated polyols. rsc.org

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of chiral vicinal diols from alkenes. mdpi.comnih.govwikipedia.org This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to create an asymmetric environment around the oxidant. nih.govwikipedia.orgencyclopedia.pub The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the dihydroxylation and, therefore, the stereochemistry of the resulting diol. wikipedia.org

This methodology has found extensive application in the total synthesis of various natural products, including lactones. mdpi.comencyclopedia.pub The reaction is highly site-selective, typically favoring the oxidation of the more electron-rich double bond. wikipedia.org The resulting chiral diols are versatile intermediates that can be further elaborated to target molecules. For example, the asymmetric dihydroxylation of an alkene can be the key enantioselective step, leading to a vicinal diol which can then be transformed into a γ-lactone through subsequent reactions. mdpi.comresearchgate.net

The general mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst. wikipedia.org

Table 2: Key Features of Sharpless Asymmetric Dihydroxylation

Feature Description Reference
Reaction Conversion of an alkene to a vicinal diol. wikipedia.org
Reagents Osmium tetroxide (catalytic), a stoichiometric oxidant (e.g., K₃[Fe(CN)₆]), and a chiral ligand. wikipedia.org
Chiral Ligands Derivatives of dihydroquinidine (DHQD) and dihydroquinine (DHQ), often used in premixed forms known as AD-mix-β and AD-mix-α, respectively. wikipedia.orgencyclopedia.pub
Stereocontrol The choice of ligand ((DHQD)₂PHAL or (DHQ)₂PHAL) determines the enantiomer of the diol produced. researchgate.net

| Applications | Widely used in the synthesis of natural products such as alkaloids, macrolides, and lactones. | mdpi.comnih.gov |

Solid-Phase Synthetic Strategies

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the generation of molecular libraries, and its application to the synthesis of furanones is well-documented. These strategies offer significant advantages, including simplified purification and the ability to drive reactions to completion using excess reagents.

Several traceless linker strategies have been developed for the solid-phase synthesis of substituted 2(5H)-furanones. One approach utilizes a polymer-supported α-selenocarboxylic acid. acs.orgacs.org In this method, the dianion of the polymer-supported seleno-acid reacts with epoxides to form a γ-substituted α-selenobutyrolactone on the resin. Subsequent oxidation and elimination steps release the desired furanone from the solid support in high yield and purity. acs.orgacs.org This selenium-based strategy is efficient and simplifies the workup process compared to traditional solution-phase synthesis. acs.org

Another effective method employs a sulfone linker. This traceless approach involves the S-alkylation of a lithiophenylsulfinate resin, followed by sulfonyl anion alkylation with an epoxide and acylation. An intramolecular cyclization followed by β-elimination releases the final furanone product. This technique is noteworthy for the enhanced purity of the compounds due to the eliminative release mechanism. thieme-connect.com

A solid-phase approach for creating libraries of 4-amino-5-hydroxy-2(5H)-furanones has also been developed. scienceasia.org This method involves attaching 5-hydroxy-Δ²-butenolide building blocks to an isocyanate scavenger resin through a carbamate (B1207046) linkage. The resin-bound butenolide then reacts with various amines, leading to a diverse library of 4-amino-5-hydroxy-2(5H)-furanones after cleavage from the resin. scienceasia.org Furthermore, α-hydroxy acids loaded onto a nitrophenyl carbonate derivative of Wang resin can be used to acylate active methylene (B1212753) compounds, leading to 3,5-disubstituted-2-aminofuranones via a cyclative cleavage reaction. nih.gov

Summary of Solid-Phase Synthetic Strategies for Furanones
StrategyResin/LinkerKey StepsProductsReference
Selenium-based Traceless LinkerPolystyrene-supported α-selenocarboxylic acidReaction with epoxides; Oxidation-eliminationSubstituted 2(5H)-furanones acs.orgacs.org
Sulfone Traceless LinkerPolystyrene/phenylmethylsulfone resinAlkylation with epoxides; Acylation; Intramolecular cyclization; β-eliminationSubstituted 2(5H)-furanones thieme-connect.com
Carbamate LinkageIsocyanate scavenger resinAttachment of 5-hydroxybutenolides; Reaction with amines; Cleavage4-Amino-5-hydroxy-2(5H)-furanones scienceasia.org
Activated Carbonate LinkerNitrophenyl carbonate on Wang resinImmobilization of α-hydroxy acids; C-acylation of active methylene compounds; Cyclative cleavage3,5-Disubstituted-2-aminofuranones nih.gov

Regioselective Synthesis of Furanone Derivatives

The controlled placement of substituents on the furanone ring is critical for targeting specific isomers like this compound. Several regioselective synthetic methods have been developed to achieve this precision.

A powerful strategy for synthesizing polysubstituted furans with complete regioselectivity is the cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyl compounds. scispace.com This method is tolerant of a wide range of functional groups and proceeds under mild, neutral conditions. It allows for the predictable construction of furan (B31954) structures, which is essential for synthesizing specifically substituted derivatives. scispace.com Similarly, Rh(III)-catalyzed C-H activation provides a pathway to furanone-fused heterocycles through a cascade of C-H activation, regioselective annulation, and in situ lactonization. acs.org

For the synthesis of 3,4-disubstituted furans, palladium-catalyzed cross-coupling reactions are particularly useful. One approach starts with 3,4-bis(trimethylsilyl)furan, which undergoes regiospecific ipso-displacement with boron trichloride (B1173362) to form a boroxine. This intermediate can then participate in Suzuki reactions to introduce a substituent at the 4-position. Further functionalization at the 3-position can be achieved under more rigorous conditions. iupac.org Alternatively, easily accessible 3,4-dibromo-2(5H)-furanone can undergo regioselective palladium-catalyzed cross-coupling with alkylboronic acids to yield 4-alkyl-3-bromo-2(5H)-furanones. researchgate.net

The reaction of 3-hydroxy-2-pyrones with specific nitroalkenes offers another route to regioselectively prepare benzofuranones, which share the core furanone structure. oregonstate.edu This method allows for programmable substitution at any position, enabling the creation of complex substitution patterns that would be difficult to achieve with standard condensation reactions. oregonstate.edu

Examples of Regioselective Furanone Synthesis
MethodStarting MaterialsCatalyst/ReagentKey FeatureReference
Metalloradical CyclizationAlkynes, α-DiazocarbonylsCobalt(II) porphyrin complexCompletely regioselective formation of polysubstituted furans. scispace.com
Suzuki CouplingTris[4-(substituted)furan-3-yl]boroxines, OrganohalidesPalladium catalystStepwise, regiospecific introduction of substituents at C4 and C3. iupac.org
Cross-Coupling3,4-Dibromo-2(5H)-furanone, Alkylboronic acidsPalladium catalystRegioselective substitution at the 4-position. researchgate.net
Diels-Alder/Retro-Cycloaddition3-Hydroxy-2-pyrones, Nitroalkenes with ester groupsHeatHigh regioselectivity for substituted benzofuranones. oregonstate.edu

Formation of Lactones from 2,3,4-Trihydroxyhexanoic Acid Derivatives

The formation of the this compound ring structure is fundamentally a lactonization reaction, specifically the intramolecular esterification of a γ-hydroxy carboxylic acid. In the case of 2,3,4-trihydroxyhexanoic acid, the precursor molecule contains multiple hydroxyl groups, and the formation of the five-membered γ-lactone ring is favored due to its thermodynamic stability.

The mechanism involves the acid-catalyzed intramolecular cyclization of the hydroxy acid. youtube.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid group, which increases its electrophilicity. The hydroxyl group at the C4 (gamma) position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the stable five-membered cyclic ester, or γ-lactone. youtube.com For 2,3,4-trihydroxyhexanoic acid, this cyclization would yield this compound, with the hydroxyl groups from the original C3 and C4 positions retained on the furanone ring.

While the spontaneous cyclization of γ-hydroxy acids is common, various reagents can facilitate this transformation, particularly in complex syntheses. The Corey-Nicolaou macrolactonization, which uses reagents like triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide, is a classic example of activating both the carboxylic acid and hydroxyl groups to promote cyclization, although it is more commonly applied to larger rings. nih.gov Acid-catalyzed cyclization of compounds like 2-carboxy-5-aryl-2,4-pentadienoic acids can also lead to γ-lactones through the formation of a cyclopentenyl cation intermediate followed by internal lactonization. tandfonline.com

General Synthetic Pathways to Furanone Structures

A variety of general synthetic methods are available for constructing the furanone core, providing access to a wide range of derivatives.

One of the most efficient methods for preparing highly substituted 2(3H)-furanones is the electrophilic cyclization of 3-alkynoate esters or the corresponding acids. iastate.eduacs.orgacs.orgnih.gov This reaction proceeds under mild conditions using electrophiles such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl chloride (PhSeCl). The resulting 4-halo- or 4-seleno-substituted furanones are versatile intermediates that can be further functionalized, for instance, through palladium-catalyzed coupling reactions. iastate.eduacs.org

Another common approach involves the oxidation of furan derivatives. For example, the photo-oxidation of furfural (B47365) using a sensitizer (B1316253) like Rose Bengal yields 5-hydroxy-2(5H)-furanone, which can then be converted to other derivatives. unipi.it

Transition metal catalysis offers numerous pathways to furanones. Palladium-catalyzed C-H activation can convert simple aliphatic acids directly into butenolides in a single step. nih.gov Gold-catalyzed cyclizations of 2-oxo-3-butynoic esters provide an efficient route to substituted 3(2H)-furanones under mild conditions. organic-chemistry.org Furthermore, the ring-opening of functionalized cyclopropenones with phosphine (B1218219) catalysts generates reactive ketene (B1206846) ylide intermediates, which can be trapped by a pendant hydroxy group to afford butenolide scaffolds. researchgate.netescholarship.org This method is notable for its tolerance of a broad range of functional groups. researchgate.netescholarship.org

Overview of General Synthetic Pathways to Furanones
PathwayStarting MaterialReagents/CatalystProduct TypeReference
Electrophilic Cyclization3-Alkynoate esters/acidsI₂, ICl, PhSeClSubstituted 2(3H)-furanones iastate.eduacs.orgacs.orgnih.gov
OxidationFurfuralO₂, Rose Bengal5-Hydroxy-2(5H)-furanone unipi.it
Palladium-Catalyzed C-H ActivationAliphatic acidsPalladium catalyst, Triazole-pyridone ligandButenolides nih.gov
Gold-Catalyzed Cyclization2-Oxo-3-butynoic estersGold catalystSubstituted 3(2H)-furanones organic-chemistry.org
Cyclopropenone Ring-OpeningHydroxymethylcyclopropenonesPhosphine catalystα- and γ-substituted butenolides researchgate.netescholarship.org

Natural Occurrence and Biosynthetic Pathways

Identification in Plant Species (e.g., Eucalyptus camaldulensis)

Current scientific literature does not provide specific evidence for the natural occurrence of 3,4-Dihydroxydihydrofuran-2(3H)-one in Eucalyptus camaldulensis. While this plant is a rich source of various essential oils and other bioactive compounds, the target furanone derivative has not been identified as a constituent. Further research is required to definitively determine its presence or absence in this and other plant species.

Metabolic Derivation in Biological Systems (e.g., Plants and Fungi)

The precise metabolic pathways leading to the formation of this compound in plants and fungi have not been extensively elucidated. However, the structure of the compound suggests it may arise from the metabolism of larger, more complex molecules. For instance, structurally similar furanone derivatives have been identified as metabolites of catechins found in green tea, formed through the metabolic activities of colonic microflora. This suggests a potential for analogous metabolic processes in plants and fungi, where complex polyphenols or carbohydrates could be transformed into simpler furanone structures. Furanone derivatives are also known to be produced by various fungi, although the specific pathways are diverse and not always fully characterized. nih.gov

Biosynthesis of Related Compounds (e.g., Ascorbic Acid from L-Galactono-1,4-lactone)

A significant body of research exists on the biosynthesis of ascorbic acid (vitamin C), a vital antioxidant in plants. nih.gov This pathway involves a key intermediate, L-galactono-1,4-lactone, which is structurally analogous to this compound. The primary route for ascorbic acid synthesis in plants is the L-galactose pathway, also known as the Smirnoff-Wheeler pathway. nih.govfrontiersin.org

The biosynthesis of ascorbic acid in plants is a multi-step process that begins with D-glucose-6-phosphate and proceeds through a series of intermediates. Two of these intermediates, GDP-D-mannose and GDP-L-galactose, are also precursors for the synthesis of non-cellulosic components of the plant cell wall. frontiersin.org The final step in this pathway is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. nih.gov This critical transformation is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase. nih.govwikipedia.org

Table 1: Key Intermediates in the L-Galactose Pathway of Ascorbic Acid Biosynthesis

Intermediate CompoundRole in Pathway
D-Glucose-6-PhosphateInitial precursor
GDP-D-MannoseIntermediate, also used in cell wall synthesis
GDP-L-GalactoseIntermediate, also used in cell wall synthesis
L-GalactosePrecursor to L-Galactono-1,4-lactone
L-Galactono-1,4-lactoneDirect precursor to Ascorbic Acid
L-Ascorbic AcidFinal product (Vitamin C)

This table outlines the major steps in the well-established L-galactose pathway for ascorbic acid biosynthesis in plants.

The enzyme L-galactono-1,4-lactone dehydrogenase (GLDH) is a mitochondrial flavoenzyme that plays a crucial role in the biosynthesis of ascorbic acid in plants. nih.gov It catalyzes the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. nih.govwikipedia.org This reaction is the terminal step in the main plant pathway for vitamin C synthesis. nih.gov

GLDH is highly specific for its substrate, L-galactono-1,4-lactone. creative-enzymes.com The enzyme utilizes cytochrome c as an electron acceptor in this oxidation reaction. unipv.it Unlike some other oxidoreductases, GLDH does not use molecular oxygen as an electron acceptor. unipv.it The enzyme is located on the inner mitochondrial membrane and has also been implicated in the assembly of mitochondrial complex I. nih.govresearchgate.net

The reaction catalyzed by L-galactono-1,4-lactone dehydrogenase is as follows: L-galactono-1,4-lactone + 2 ferricytochrome c ⇌ L-ascorbate + 2 ferrocytochrome c + 2 H⁺ wikipedia.org

Table 2: Properties of L-Galactono-1,4-lactone Dehydrogenase

PropertyDescription
Enzyme Class Oxidoreductase (EC 1.3.2.3)
Substrate L-Galactono-1,4-lactone
Product L-Ascorbic Acid
Electron Acceptor Ferricytochrome c
Cellular Location Inner mitochondrial membrane
Cofactor FAD (non-covalently bound) unipv.it

This table summarizes the key enzymatic properties of L-galactono-1,4-lactone dehydrogenase, the enzyme responsible for the final step in ascorbic acid biosynthesis in plants.

Chemical Reactivity and Derivatization of the 3,4 Dihydroxydihydrofuran 2 3h One Core

Reactions of the Dihydroxyl Groups

The two hydroxyl groups on the furanone ring are key sites for chemical modification, enabling oxidation, reduction, and substitution reactions to introduce new functionalities and build molecular complexity.

Oxidation Reactions and Product Formation

The oxidation of the dihydroxyl groups in 3,4-dihydroxydihydrofuran-2(3H)-one can lead to the formation of various keto-derivatives. For instance, the oxidation of furfural (B47365) with aqueous hydrogen peroxide in the presence of vanadyl sulfate (B86663) and ethanol (B145695) has been shown to produce 5-ethoxycarbonyl-4-hydroxy-3-oxo-2(3H)-furanone. epa.gov This reaction highlights the potential to selectively oxidize one hydroxyl group while retaining the other, or to oxidize both to a diketo species, depending on the reaction conditions and the oxidizing agent employed.

A study on the microwave-assisted oxidation of related 3,4-dihydropyrimidin-2(1H)-ones using potassium peroxydisulfate (B1198043) demonstrated a cost-effective and efficient method for oxidation. researchgate.net The reaction rates were influenced by the nature and position of substituents on the phenyl ring, indicating that electronic effects play a significant role in the oxidation process. researchgate.net While not directly on the title compound, this suggests that similar substituent effects would be observed in the oxidation of its derivatives.

ReactantOxidizing AgentProductReference
FurfuralH2O2/VOSO4/Ethanol5-ethoxycarbonyl-4-hydroxy-3-oxo-2(3H)-furanone epa.gov
3,4-dihydropyrimidin-2(1H)-onesPotassium peroxydisulfateOxidized pyrimidinone derivatives researchgate.net

Reduction Reactions and Derivative Synthesis

The reduction of the dihydroxyl groups, or more commonly, the carbonyl group of the lactone ring, can lead to the formation of various reduced furanone derivatives. A general method for the synthesis of isotopically labeled dihydro-2(3H)-furanones (γ-butyrolactones) involves the reduction of C4 diacids like succinic, fumaric, or maleic acid using a ruthenium catalyst under deuterium (B1214612) pressure. nih.gov This process yields deuterated γ-butyrolactones, demonstrating a pathway to selectively introduce isotopes for mechanistic studies or as internal standards. nih.gov

Substitution Reactions Involving Hydroxyl Groups

The hydroxyl groups of this compound can undergo substitution reactions, although this often requires activation as they are poor leaving groups. libretexts.org One common strategy is to convert the hydroxyl group into a better leaving group, such as a sulfonate ester (mesylate or tosylate), which can then be displaced by a nucleophile. libretexts.org

The Mitsunobu reaction provides a mild method for the stereospecific inversion of a hydroxyl group. libretexts.org This reaction uses a combination of a phosphine (B1218219), such as triphenylphosphine (B44618), and a diazodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for substitution by a nucleophile, often the conjugate base of an acid. libretexts.org

In the context of related furanone systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group at the C5 position can be readily substituted. mdpi.comnih.gov For example, these compounds react with arenes and heteroarenes in the presence of a Lewis or Brønsted acid to form C-C bonds at the C5 position. mdpi.comnih.gov

Modifications of the Lactone Ring

The lactone ring itself is susceptible to chemical modifications, most notably ring-opening and subsequent cyclization reactions, which can lead to a variety of heterocyclic structures.

Ring-Opening and Cyclization Dynamics in Aqueous Solution

In aqueous solutions, some furanone derivatives can exist in equilibrium between a cyclic lactone form and an open-chain carboxylic acid form. mdpi.comnih.gov For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) exhibit this dynamic behavior. mdpi.comnih.gov In acidic or neutral solutions, the cyclic form predominates, while under basic conditions, the equilibrium shifts towards the deprotonated open-chain form. mdpi.comnih.gov This ring-opening and subsequent re-cyclization can lead to racemization at chiral centers. mdpi.com The ring-opening of epoxides, a related three-membered ring system, can be catalyzed by both acid and strong nucleophiles, leading to different regiochemical outcomes. youtube.com

Synthesis of Advanced Furanone Architectures

The versatile reactivity of the this compound core allows for its use as a building block in the synthesis of more complex furanone-containing architectures. Various synthetic strategies have been developed to construct substituted 3(2H)-furanones. These methods include:

Base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts. organic-chemistry.org

Gold-catalyzed cyclization of γ-hydroxyalkynones. organic-chemistry.org

Catalyst-free cycloisomerization of allenic hydroxyketones in water. organic-chemistry.org

A domino reaction involving transition-metal-catalyzed activation of alkynes, heterocyclization, and a 1,2-alkyl shift. organic-chemistry.org

Construction of Substituted Dihydrofuranone Systems

The hydroxyl groups at the C3 and C4 positions of the this compound core are primary sites for chemical modification, allowing for the construction of diverse substituted dihydrofuranone systems through reactions such as acylation, alkylation, and the formation of cyclic derivatives. These transformations can often be achieved with a high degree of regioselectivity and stereoselectivity, owing to the inherent chirality and conformational preferences of the lactone ring.

The selective acylation of the hydroxyl groups is a common strategy to introduce functional diversity and to act as a protecting group strategy in multi-step syntheses. Enzymatic catalysis, particularly with lipases, has proven to be a highly effective method for achieving regioselective acylation. For instance, studies on the closely related D-ribono-1,4-lactone have demonstrated that lipases can catalyze acylation with high preference for the primary hydroxyl group at the C5 position. While this compound lacks a C5 hydroxyl, the principles of enzymatic regioselectivity can be applied to differentiate between the two secondary hydroxyl groups at C3 and C4.

Chemical acylation methods can also be employed, often leading to mixtures of products that may require chromatographic separation. The choice of acylating agent, solvent, and reaction conditions can influence the selectivity of these reactions.

Table 1: Examples of Acylation Reactions on Related Dihydrofuranone Systems

EntrySubstrateReagent/CatalystProduct(s)Yield (%)Reference
1D-ribono-1,4-lactoneVinyl acetate, Candida antarctica lipase (B570770) B (CAL-B)5-O-acetyl-D-ribono-1,4-lactone>99 researchgate.net
2D-ribono-1,4-lactoneAcetic anhydride, 13X/KCl molecular sieves2,3,5-tri-O-acetyl-D-ribonolactoneHigh nih.gov
32,3-O-isopropylidene-D-ribono-1,4-lactoneBenzoyl chloride5-O-benzoyl-2,3-O-isopropylidene-D-ribono-1,4-lactone- nih.gov

Note: The table includes examples from the closely related D-ribono-1,4-lactone to illustrate the potential reactivity of the dihydrofuranone core.

The vicinal diol functionality in this compound is amenable to the formation of cyclic acetals and ketals, which can serve as protecting groups for the hydroxyl functions. The reaction with aldehydes or ketones in the presence of an acid catalyst can lead to the formation of a five-membered dioxolane ring fused to the furanone core. Research on both D-ribono-1,4-lactone and 2-deoxy-D-ribono-1,4-lactone has shown that the conditions of these reactions can influence the resulting products, sometimes leading to ring expansion and the formation of more complex structures. nih.gov

The hydroxyl groups of this compound can act as nucleophiles in glycosylation reactions, leading to the formation of O-glycosides. Conversely, the lactone can be converted into a glycosyl donor for the formation of C-glycosides. The synthesis of 2-deoxyglycosides is a significant area of research due to their presence in numerous bioactive natural products. wikipedia.org Methods for the synthesis of 2-deoxyglycosides often involve the use of glycosyl halides or thioglycosides as donors. wikipedia.org The stereochemical outcome of these reactions is a critical aspect, with modern synthetic methods offering high levels of control.

Integration into Complex Polyketide Scaffolds

The structural motifs present in this compound make it an attractive building block for the synthesis of complex natural products, particularly polyketides. Polyketides are a large class of secondary metabolites characterized by their diverse and often complex structures, which are biosynthesized by polyketide synthases (PKSs). nih.gov The incorporation of furanone rings into polyketide structures is a known feature in a number of natural products. nih.gov

The dihydrofuranone core can be envisioned as a chiral precursor that can be integrated into a growing polyketide chain through various synthetic strategies. One approach involves the stereospecific ring-opening of the lactone to generate a linear, stereochemically defined fragment that can then be further elaborated into a polyketide backbone.

Alternatively, the intact lactone ring can be incorporated as a key structural element. This can be achieved through the functionalization of the hydroxyl groups with fragments that can participate in the key carbon-carbon bond-forming reactions of polyketide synthesis.

Table 2: Strategies for the Integration of Furanone Cores into Polyketide-like Structures

StrategyDescriptionExampleReference
Ring-Opening/Cross-CouplingStereospecific nickel-catalyzed ring-opening of aryl-substituted lactones with organozinc reagents to afford enantioenriched carboxylic acids, which are precursors to polyketide chains.Negishi-type cross-coupling of enantioenriched lactones with dimethylzinc.
Polyketide Synthase EngineeringEngineering of polyketide synthase (PKS) modules to accept and incorporate novel extender units, potentially including furanone-containing precursors.Site-selective incorporation of fluorine into polyketides by engineering a fluoromalonyl-CoA trans-AT. nih.gov nih.gov
Total SynthesisThe total synthesis of furan-containing polyketides demonstrates synthetic routes to incorporate the furanone moiety into complex structures.Enantioselective total synthesis of a furan-containing polyketide via key steps including asymmetric epoxidation and dihydroxylation. nih.gov

The engineering of polyketide synthases offers a biosynthetic avenue for the incorporation of non-canonical building blocks. nih.gov By manipulating the acyltransferase (AT) domains of PKS modules, it may be possible to program the enzymatic machinery to recognize and incorporate a derivatized form of this compound into a polyketide backbone. nih.gov This approach holds significant promise for the de novo design and production of novel polyketide natural products with potentially valuable biological activities.

Mechanistic Investigations of Biological Activity of 3,4 Dihydroxydihydrofuran 2 3h One and Its Derivatives

Role in Enzymatic Processes

The furanone core of 3,4-Dihydroxydihydrofuran-2(3H)-one is a key structural feature that allows it to interact with various enzymes, either as a substrate mimic or as an inhibitor.

Enzyme Substrate Mechanisms (e.g., L-Galactono-1,4-lactone in Ascorbic Acid Biosynthesis)

While direct evidence for this compound acting as a substrate in major metabolic pathways is limited, its isomeric relationship with L-ascorbic acid (Vitamin C) precursors, such as L-Galactono-1,4-lactone, provides a strong basis for its potential role in enzymatic processes. L-ascorbic acid is synthesized in plants through a pathway where L-Galactono-1,4-lactone is a key intermediate. nih.gov

The final step in this biosynthesis is the oxidation of L-Galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase (GLDH), which is located in the inner mitochondrial membrane. This enzymatic conversion is crucial for the production of vitamin C in plants. Given that this compound is a structural isomer of these γ-lactones, it is plausible that it could interact with the active sites of enzymes involved in their metabolism. The structural resemblance suggests that it might act as a competitive substrate or a modulator of these enzymatic reactions.

Enzyme Inhibition Modalities (e.g., Tetronates)

The tetronate moiety, structurally related to this compound, is found in a number of natural products that exhibit enzyme-inhibiting properties. It has been proposed that the tetronic acid structure can act as a mimic of phosphate, sulfate (B86663), or carboxylate groups, enabling it to interfere with enzymatic processes that involve these functionalities. This is consistent with the observation that many tetronate-containing compounds are inhibitors of phosphatase enzymes and can disrupt phosphorylation-dependent signaling pathways.

Furanone derivatives, a class to which this compound belongs, have also been identified as enzyme inhibitors. For example, certain furanones can inhibit the enzyme ribonucleotide reductase (RNR), which is essential for DNA synthesis and repair. The proposed mechanism involves the furanone derivative acting as a Michael acceptor, leading to the alkylation of a lysine (B10760008) residue in the R1 subunit of the enzyme. acs.org This covalent modification results in the inactivation of the enzyme. Other studies have shown that furanone derivatives can be potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.netnih.gov These examples of enzyme inhibition by structurally related compounds suggest that this compound could also exhibit inhibitory activity against a range of enzymes through various mechanisms, including competitive and non-competitive inhibition. nih.govnih.gov

Modulation of Cellular Signaling Pathways

Furanone derivatives have been shown to modulate cellular signaling pathways, most notably in the context of bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in response to population density, and it plays a crucial role in biofilm formation and virulence.

Several furanones have been identified as potent inhibitors of QS. scielo.br They are thought to act by mimicking the natural signaling molecules, N-acyl-homoserine lactones (AHLs), and competing for their binding sites on receptor proteins like LuxR. scielo.br This competitive binding can render the regulatory protein unstable, leading to its accelerated degradation and the disruption of QS-mediated gene regulation. By interfering with these signaling pathways, furanones can inhibit biofilm formation and reduce the expression of virulence factors in pathogenic bacteria. scielo.brsemanticscholar.orgresearchgate.netnih.gov For instance, studies on Pseudomonas aeruginosa have demonstrated that synthetic furanones can suppress QS in the lungs, leading to accelerated bacterial clearance and reduced lung pathology in animal models. researchgate.net

The ability of furanones to interfere with bacterial signaling highlights their potential as modulators of cellular communication. While most research has focused on prokaryotic systems, the fundamental principles of signal mimicry and receptor antagonism could potentially extend to eukaryotic signaling pathways, suggesting a broader role for compounds like this compound in modulating cellular processes.

Antioxidant Mechanisms

The structural features of this compound, particularly the presence of hydroxyl groups on the furanone ring, suggest that it may possess antioxidant properties. Antioxidants are crucial for protecting cells from the damaging effects of reactive oxygen species (ROS).

The primary mechanisms of antioxidant action include:

Hydrogen Atom Transfer (HAT): Antioxidants can donate a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer followed by Proton Transfer (SET-PT): An antioxidant can donate an electron to a free radical, followed by the transfer of a proton.

Metal Chelation: Some antioxidants can bind to metal ions, such as iron and copper, preventing them from participating in reactions that generate ROS.

Derivatives of 1,4-dihydropyridine, which share some structural similarities with the dihydrofuran ring system, have been shown to exhibit antioxidant activity, in part due to their resemblance to the biological reducing agent NADH. gavinpublishers.com The antioxidant capacity of phenolic compounds, which, like this compound, contain hydroxyl groups, is well-established and is often attributed to their ability to donate hydrogen atoms from their hydroxyl groups. researchgate.net Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound with a similar polyhydroxylated ring structure, have indicated that the hydroxyl groups are key to its antioxidant activity, with the unstable enol structure playing a significant role. nih.gov It was found that one molecule of DDMP could scavenge two free radicals. nih.gov

The antioxidant potential of a compound can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. mdpi.com These assays measure the ability of a compound to donate an electron or a hydrogen atom to a stable free radical. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

Other Biological Activities

Beyond its potential roles in enzymatic processes and cellular signaling, derivatives of this compound have been investigated for other biological activities, including antimicrobial properties.

Antimicrobial Properties (Antibacterial, Antifungal)

A growing body of evidence suggests that furanone and dihydropyrimidine-2(1H)-one derivatives possess significant antimicrobial activity against a range of pathogenic bacteria and fungi. nih.govnih.gov

Studies on novel derivatives of 3,4-dihydropyrimidine-2(1H)-one have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, Escherichia coli and Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive) have been identified as susceptible pathogens. nih.govnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been a key parameter in these studies. For some of the most active dihydropyrimidine (B8664642) derivatives, MIC values as low as 32 µg/mL have been reported. nih.govnih.gov

In addition to antibacterial effects, many of these compounds have also shown remarkable antifungal activity. nih.govnih.gov Candida albicans has been found to be more susceptible to some of these derivatives than Aspergillus niger. nih.gov The broad spectrum of activity of these compounds makes them promising candidates for the development of new antimicrobial agents. Furthermore, thio-derivatives of 2(5H)-furanone have been shown to inhibit biofilm formation in Bacillus subtilis and increase the susceptibility of bacteria to conventional antibiotics. semanticscholar.org

Table 1: Antimicrobial Activity of Dihydropyrimidine-2(1H)-one Derivatives

MicroorganismTypeActivityMIC (µg/mL)Reference
Escherichia coliGram-negative BacteriaSusceptible32, 64 nih.govnih.gov
Pseudomonas aeruginosaGram-negative BacteriaSusceptible32, 64 nih.govnih.gov
Staphylococcus aureusGram-positive BacteriaSusceptible32, 64 nih.govnih.gov
Candida albicansFungusSusceptible32 nih.gov
Aspergillus nigerFungusSusceptible>32 nih.gov

Antinociceptive Activity

The antinociceptive properties of this compound have not been extensively documented in standalone studies. However, the broader class of furanone derivatives, to which this compound belongs, has been investigated for analgesic effects. Research into synthetic furanone derivatives has revealed that certain structural modifications can lead to significant antinociceptive activity. For instance, studies on 3-arylidene-5-(naphthalen-2-yl) furan-2(3H)-one derivatives showed that some of these compounds exhibit compelling anti-inflammatory and analgesic activities, as demonstrated in the acetic-acid induced writhing method in animal models. researchgate.net

Furthermore, the structural similarity of this compound to the γ-lactone ring of ascorbic acid suggests potential biological activities, although direct evidence for antinociception is scarce. The antinociceptive effects of other classes of compounds, such as flavone (B191248) derivatives, have been linked to their interaction with the opioid system. nih.gov For example, certain flavone derivatives have been shown to significantly reduce the number of abdominal constrictions and increase paw licking response time in nociception models, with these effects being attenuated by naloxone, an opioid antagonist. nih.gov While these findings are not directly on this compound, they provide a basis for understanding how related heterocyclic compounds may exert analgesic effects.

Table 1: Antinociceptive Activity of Selected Flavone Derivatives

CompoundNociception ModelObserved EffectPotential MechanismReference
Halogenated FlavoneAcetic acid-induced writhing, tail immersion, formalin-induced nociceptionSignificant reduction in abdominal constrictions, increased paw licking response time, increased latency timeInvolvement of the opioid system nih.gov

This table presents data on related compounds to illustrate the potential for antinociceptive activity within similar chemical classes.

Anti-inflammatory Properties

While specific studies on the anti-inflammatory properties of this compound are limited, the furanone scaffold is a common feature in many compounds with known anti-inflammatory effects. Furanone derivatives have been shown to act as potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov For example, 4-hydroxy-3(2H)-furanones, which share a structural similarity with the target compound, have demonstrated antioxidative activity. nih.gov

The anti-inflammatory action of some furanone derivatives is attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, certain 4,5-diarylfuran-3(2H)-one derivatives have been designed as COX inhibitors. nih.gov The presence of hydroxyl groups on the furanone ring is believed to contribute to their free radical scavenging activity, which is a key component of their anti-inflammatory effects. nih.gov Specifically, the presence of enol and phenol (B47542) moieties in furanones is expected to induce these scavenger activities. nih.gov

Research on flavones, another class of compounds containing a heterocyclic ring, has shown that the position and number of hydroxyl groups are crucial for their anti-inflammatory activity. For example, 3',4'-dihydroxyflavone (B191068) has demonstrated significant inhibitory effects on nitric oxide production in macrophages. nih.gov This underscores the importance of the hydroxylation pattern in modulating anti-inflammatory responses.

Table 2: Anti-inflammatory Activity of Selected Furanone and Flavone Derivatives

Compound/Derivative ClassAssay/ModelKey FindingsReference
4,5-diarylfuran-3(2H)-onesCOX-1/COX-2 inhibition, Carrageenan paw edemaSome derivatives show COX-1/2 inhibitory action and in vivo anti-inflammatory activity. nih.gov
4-hydroxy-3(2H)-furanonesAntioxidative activityInhibited spontaneous cataract formation, suggesting antioxidative properties. nih.gov
3',4'-dihydroxyflavoneLPS-induced nitric oxide in RAW 264.7 macrophagesPotent inhibition of NO production (IC50 = 9.61 ± 1.36 μM). nih.gov
LuteolinLPS-induced nitric oxide in RAW 264.7 macrophagesInhibition of NO production (IC50 = 16.90 ± 0.74 μM). nih.gov

This table includes data from related furanone and flavone derivatives to highlight the anti-inflammatory potential associated with these chemical structures.

Structure-Activity Relationship Studies (General Principles)

The biological activity of furanone derivatives is significantly influenced by the nature and position of substituents on the furanone ring. For anti-inflammatory activity, the presence of hydroxyl groups is a critical determinant. researchgate.net In flavonoids, a related class of heterocyclic compounds, the hydroxylation pattern has been extensively studied. For instance, hydroxyl groups at the C-5 and C-4' positions of the flavone skeleton tend to enhance anti-inflammatory activity, while hydroxylation at other positions like C-6, C-7, and C-8 may attenuate it. nih.gov

The antioxidant activity of flavonoids, which contributes to their anti-inflammatory effects, is also heavily dependent on their structure. The presence of a dihydroxyl substitution on the B-ring and a hydroxyl group at the C-7 position is associated with strong antioxidant properties. mdpi.com The C2-C3 double bond in conjunction with a 4-carbonyl group in the C-ring of flavones is another structural feature that plays a role in their antioxidant capacity. mdpi.com

For furanone derivatives, the addition of aromatic rings can enhance lipophilicity, which in turn can boost their antioxidative and anti-inflammatory effects. nih.gov The electronic properties of the substituents on chalcone-like compounds, which share some structural similarities, have also been shown to be a dominant factor in their antinociceptive activity. nih.gov These general principles of structure-activity relationships (SAR) provide a framework for predicting the potential biological activities of this compound and for designing more potent derivatives. The two hydroxyl groups at the C3 and C4 positions of this compound are likely to be key contributors to its potential antioxidant and, by extension, anti-inflammatory properties.

Table 3: Structure-Activity Relationship Principles for Anti-inflammatory Activity of Flavonoids

Structural FeatureEffect on Anti-inflammatory ActivityReference
Hydroxyl group at C-5 positionEnhances activity nih.gov
Hydroxyl group at C-4' positionEnhances activity nih.gov
Hydroxyl groups at C-6, C-7, C-8 positionsAttenuates activity nih.gov
Dihydroxyl groups on B-ringRequired for antioxidant activity researchgate.net

This table summarizes general SAR principles from the study of flavonoids, which can be cautiously extrapolated to other hydroxylated heterocyclic compounds.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is fundamental to the characterization of 3,4-Dihydroxydihydrofuran-2(3H)-one, offering detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information, allowing for the complete assignment of the molecule's chemical structure.

¹H NMR: Proton NMR spectra provide information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the molecule. Key parameters include chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz). While specific experimental data for this compound is not widely published in readily accessible literature, analysis of analogous structures such as other dihydrofuranone derivatives allows for the prediction of expected spectral features. For instance, protons adjacent to hydroxyl groups and the lactone ring would exhibit characteristic downfield shifts.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. The carbonyl carbon of the lactone ring is expected to resonate at a significantly downfield position (typically >170 ppm). Carbons bonded to hydroxyl groups also show characteristic shifts, typically in the 60-90 ppm range. Although specific datasets for this compound are scarce in public databases, the analysis of related furanocoumarins and other lactones provides a strong basis for spectral interpretation. researchgate.net

Table 1: Predicted NMR Data for this compound (Note: This table is based on theoretical values and analysis of similar compounds, as specific experimental data is not available in the cited literature.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~175
C3-H ~4.0-4.5 ~70-75
C4-H ~4.0-4.5 ~70-75

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov It is a key tool in the study of complex reaction mixtures where this compound might be present, such as in the Maillard reaction. nih.govnih.gov

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, generated by techniques like electron ionization (EI) or electrospray ionization (ESI), provides a structural fingerprint. nih.gov Common fragmentation pathways for lactones include the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO). The study of similar 3(2H)-furanones shows characteristic fragmentation that can help in identifying unknown related compounds even when their spectra are not in libraries. imreblank.ch

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar, non-volatile compound like this compound, derivatization is typically required before GC-MS analysis. This process, often involving silylation, converts the polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers, making the compound more volatile and thermally stable for gas-phase analysis.

The resulting TMS-derivative of this compound can then be separated from other components in a mixture on a GC column and subsequently identified by its characteristic mass spectrum and retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and thermally labile compounds like this compound, as it does not require derivatization. The compound is first separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer, often using a soft ionization technique like ESI. nih.gov

LC-MS is particularly valuable for studying the formation and degradation of this compound in complex biological or food matrices, such as during the degradation of ascorbic acid. nih.govresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for precise quantification and confirmation of the compound's identity through specific precursor-to-product ion transitions. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. nih.gov

Key expected vibrational bands include:

A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

A very strong, sharp absorption band around 1770 cm⁻¹ due to the C=O stretching vibration of the γ-lactone ring.

C-O stretching vibrations for the alcohols and the lactone ether linkage would appear in the fingerprint region between 1300 and 1000 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound (Note: This table is based on characteristic functional group frequencies.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretching 3500 - 3200 Strong, Broad
Lactone (C=O) Stretching ~1770 Strong, Sharp
C-O Stretching 1300 - 1000 Medium-Strong

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural sources, as well as for its quantification. jmb.or.kr The choice of method depends on the sample matrix and the scale of the separation.

Due to its polarity, liquid chromatography is the most common approach.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using reversed-phase columns with aqueous mobile phases, is a primary method for the analysis and purification of this compound. Detection can be achieved using refractive index (RI) detectors, evaporative light scattering detectors (ELSD), or, most powerfully, mass spectrometry. nih.gov

Column Chromatography: For larger-scale purification, traditional column chromatography using polar stationary phases like silica (B1680970) gel can be employed. However, the high polarity of the compound may require highly polar solvent systems (eluents) to ensure adequate mobility and separation from less polar impurities. The purification of similar polar compounds often involves anion-exchange chromatography followed by gel permeation chromatography to achieve high purity. jmb.or.kr Purification of related furanone structures has also been achieved using flash column chromatography. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. The method's versatility allows for various modes of separation, with reversed-phase (RP-HPLC) being particularly common for polar analytes.

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The separation of furanone derivatives is achieved by carefully controlling the mobile phase composition, which usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive to control the ionization state of the analyte and improve peak shape. researchgate.net

For instance, a validated HPLC method for a derivative, (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3-methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate, employed a C18 column with a mobile phase of 85:15 (v/v) acetonitrile and 0.1% acetic acid in water. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or a mass spectrometer (MS) for definitive identification. researchgate.netresearchgate.net In some cases, derivatization with an agent like o-phenylenediamine (B120857) is used to enhance UV absorbance and improve selectivity, especially when analyzing complex mixtures. researchgate.net

Table 1: Exemplary HPLC Conditions for Analysis of Dihydrofuran-2(3H)-one Derivatives

ParameterCondition 1 (for a Tartarate Derivative) researchgate.netCondition 2 (for Hydroxy Lactones) rsc.org
Stationary Phase (Column) C18 (250mm x 4.6mm, 5 µm)Prevail C18 (250 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (85:15 v/v)Water : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Photodiode Array (PDA) at 240 nmDiode Array Detector (DAD)

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Due to the chiral nature of this compound, separating its enantiomers is critical for understanding its biological activity and ensuring stereochemical purity. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. selvita.comyoutube.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comyoutube.com Supercritical CO2 exhibits low viscosity and high diffusivity, which allows for faster separations, higher efficiencies, and lower back pressures compared to liquid chromatography. chromatographyonline.comnih.gov This enables the use of higher flow rates and columns with smaller particles (sub-2-μm), further enhancing resolution and speed (a technique known as ultrahigh-performance supercritical fluid chromatography, or UHPSFC). chromatographyonline.com

For chiral analysis, the separation is performed on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used. nih.govnih.gov The enantioselective separation on these phases is influenced by the interaction between the analyte and the chiral selector. The mobile phase in SFC is typically modified with a small amount of an organic solvent (e.g., methanol, ethanol) to modulate the solvating power of the supercritical fluid and influence the retention and selectivity. nih.gov The choice of modifier is a critical parameter that can significantly impact the chiral resolution. nih.gov

Table 2: Comparison of SFC and HPLC for Chiral Separations

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (non-toxic, inexpensive) selvita.comyoutube.comOrganic Solvents (e.g., hexane, ethanol (B145695) - often toxic)
Analysis Speed Faster due to low viscosity and high diffusivity youtube.comchromatographyonline.comSlower, longer analysis and equilibration times nih.gov
Efficiency High, allows for use of sub-2-μm particle columns chromatographyonline.comGenerally lower than modern SFC
Environmental Impact Greener, less organic solvent waste selvita.comGenerates significant organic solvent waste
Solvent Removal Easy, CO2 returns to a gas at atmospheric pressureRequires energy-intensive evaporation

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For a polar molecule like this compound, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the hot injector port and column.

To overcome these limitations, derivatization is typically required. The hydroxyl groups of the molecule can be converted into less polar, more volatile ethers or esters through reactions like silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation. This process reduces the polarity and hydrogen-bonding capacity of the analyte, improving its chromatographic behavior.

Once derivatized, the compound can be separated on a capillary column, often with a non-polar or medium-polarity stationary phase. Detection is most powerfully achieved using a mass spectrometer (GC-MS). GC-MS provides not only retention time data for quantification but also mass spectra that serve as a chemical fingerprint, allowing for unequivocal identification. For high-sensitivity quantitative work, a triple quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode can be employed to minimize interferences from the sample matrix. nih.gov

Optical Rotation and Chiroptical Methods

As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. wikipedia.org This property is fundamental to its stereochemical characterization.

Optical rotation is the measurement of this rotation angle (α). The value is measured using a polarimeter. wikipedia.org When standardized for concentration and path length, it is reported as the specific rotation [α], a characteristic physical property for a given enantiomer under specific conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm). wikipedia.org A positive (+) rotation is termed dextrorotatory, while a negative (-) rotation is levorotary. wikipedia.orgwikipedia.org

Beyond simple optical rotation, more advanced chiroptical methods provide deeper insight into the three-dimensional structure of chiral molecules. These techniques are crucial for determining the absolute configuration (the actual R/S assignment) of enantiomers.

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgwikipedia.org The resulting ORD spectrum, particularly the complex rotational behavior near an absorption band (known as the Cotton effect), can be correlated with the molecule's absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Visible region. ku.edu Like ORD, the resulting ECD spectrum is highly sensitive to the molecule's stereochemistry. Comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations is a powerful method for assigning absolute configuration. researchgate.netku.edu

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. researchgate.net VCD provides a wealth of structural information and is also used in conjunction with theoretical calculations to determine absolute configuration, often with high confidence. researchgate.net

Table 3: Overview of Chiroptical Methods for Stereochemical Analysis

MethodPrinciplePrimary Application
Optical Rotation Measures rotation of plane-polarized light at a single wavelength. wikipedia.orgMeasures enantiomeric purity (enantiomeric excess) and confirms optical activity. wikipedia.org
Optical Rotatory Dispersion (ORD) Measures the change in optical rotation across a range of wavelengths. wikipedia.orgDetermination of absolute configuration by analyzing the Cotton effect. researchgate.net
Electronic Circular Dichroism (ECD) Measures differential absorption of circularly polarized UV-Vis light. ku.eduDetermination of absolute configuration, especially for molecules with chromophores. researchgate.net
Vibrational Circular Dichroism (VCD) Measures differential absorption of circularly polarized infrared light. researchgate.netDetermination of absolute configuration for a wide range of molecules, provides rich structural detail. researchgate.net

Future Research Directions and Unexplored Avenues for 3,4 Dihydroxydihydrofuran 2 3h One

Development of Novel Stereoselective Synthetic Routes

The precise spatial arrangement of atoms in a molecule can dramatically influence its biological activity. For 3,4-Dihydroxydihydrofuran-2(3H)-one, which possesses chiral centers, the development of stereoselective synthetic methods is of paramount importance. Future research should focus on creating efficient and highly selective routes to access all possible stereoisomers of this compound.

Drawing inspiration from the synthesis of analogous structures like substituted γ-butyrolactones, researchers can explore various strategies. nih.govnih.gov One promising avenue is the use of chiral catalysts to control the stereochemistry during the formation of the furanone ring. Additionally, employing starting materials from the chiral pool, such as carbohydrates, could provide a scaffold with pre-defined stereocenters, guiding the synthesis towards a specific stereoisomer. nih.gov The development of enzymatic resolutions, where enzymes selectively react with one enantiomer in a racemic mixture, also presents a viable and environmentally friendly approach to obtaining enantiomerically pure this compound.

Elucidation of Undiscovered Natural Occurrences and Biosynthetic Pathways

While many furanone derivatives are known to occur in nature, the natural sources and biosynthetic pathways of this compound remain largely unexplored. researchgate.net A thorough investigation into various plant, fungal, and bacterial species could reveal its natural existence. Modern analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and characterizing the compound from complex natural extracts.

Should natural sources be identified, the subsequent elucidation of the biosynthetic pathway would be a significant breakthrough. This would involve identifying the precursor molecules and the enzymes that catalyze the series of reactions leading to the formation of this compound. Understanding these pathways could pave the way for biotechnological production of the compound, offering a sustainable alternative to chemical synthesis. The biosynthesis of related compounds like tetronic acids can serve as a guide for these investigations. nih.govwikipedia.orgnih.gov

Comprehensive Structure-Activity Relationship Studies for Biological Potency

A critical area for future research is the systematic exploration of the structure-activity relationship (SAR) of this compound and its derivatives. nih.govnih.gov By synthesizing a library of analogues with modifications at various positions of the molecule and evaluating their biological activity, a comprehensive SAR profile can be established. For instance, the hydroxyl groups at the 3- and 4-positions could be esterified, etherified, or replaced with other functional groups to probe their importance for biological interactions.

These studies will be crucial in identifying the key structural features responsible for any observed biological effects and in designing more potent and selective compounds. The knowledge gained from SAR studies on other furanone derivatives, which have shown a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects, suggests that this compound could also possess interesting biological properties. researchgate.netnih.gov

Exploration of New Biological Targets and Mechanisms of Action

A significant untapped area of research is the identification of the specific biological targets and the elucidation of the mechanisms of action of this compound. Initial broad biological screening assays can be employed to identify potential areas of activity, such as antimicrobial, anticancer, or enzyme inhibitory effects. researchgate.netnih.gov

Once a biological activity is confirmed, further studies will be necessary to pinpoint the molecular target. Techniques like affinity chromatography, proteomics, and molecular docking simulations can be utilized to identify the protein or enzyme with which the compound interacts. For example, studies on other furanones have identified targets such as the LasR and RhlR proteins in Pseudomonas aeruginosa and have been investigated for their potential to inhibit enzymes like Eag-1 in cancer cells. ccij-online.orgnih.govccij-online.org Subsequent biochemical and cellular assays will then be required to unravel the precise mechanism by which this compound exerts its effects.

Applications in Combinatorial Chemistry and High-Throughput Synthesis

The core structure of this compound provides an excellent scaffold for the generation of diverse chemical libraries through combinatorial chemistry. wikipedia.orglibretexts.orgumd.edu By employing solid-phase synthesis techniques, where the molecule is attached to a resin bead, a large number of derivatives can be rapidly and efficiently synthesized in parallel. wikipedia.org

This approach allows for the systematic modification of the furanone core with a wide variety of building blocks, leading to a library of compounds with diverse functionalities. These libraries can then be subjected to high-throughput screening to rapidly identify "hit" compounds with desired biological activities. The development of efficient solid-phase synthesis strategies for this compound will be a key enabler for its exploration in drug discovery and materials science. acs.orgrsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.